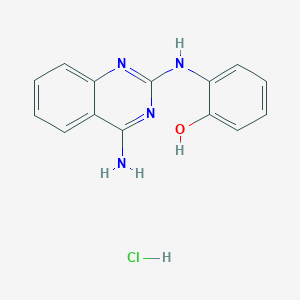

2-((4-Aminoquinazolin-2-yl)amino)phenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

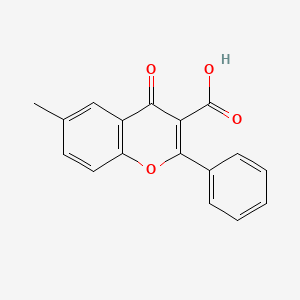

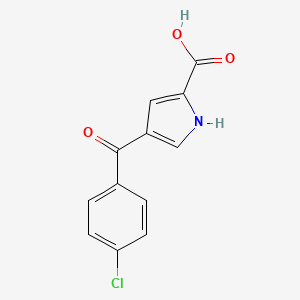

“2-((4-Aminoquinazolin-2-yl)amino)phenol hydrochloride” is a chemical compound with the molecular formula C14H13ClN4O and a molecular weight of 288.74. It is a derivative of 2-aminophenol, which is an organic compound and a useful reagent for the synthesis of dyes and heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a quinazolin-2-yl group attached to an aminophenol group. The compound exhibits intra- and intermolecular hydrogen bonding involving the neighboring amine and hydroxyl groups .Wissenschaftliche Forschungsanwendungen

Microwave-Accelerated Synthesis

A study by Motiwala, Kumar, & Chakraborti (2007) demonstrates the efficiency of microwave-accelerated synthesis involving aromatic nucleophilic substitution, which includes compounds related to 2-((4-Aminoquinazolin-2-yl)amino)phenol hydrochloride. This method offers a solvent-and catalyst-free approach, highlighting its potential in green chemistry and its chemoselective reactions.

Corrosion Inhibition

Research by Prabhu et al. (2008) explores the corrosion inhibition effects of compounds structurally related to this compound. The study indicates significant efficiency in protecting mild steel against corrosion in acidic environments, suggesting applications in materials science and engineering.

Antimicrobial Activity

A work by Abdel-Mohsen (2003) on the synthesis of heterocycles derived from related compounds shows potential antimicrobial activities. The study synthesizes various derivatives and tests them for antimicrobial properties, indicating the chemical's relevance in developing new antimicrobial agents.

Fluorescent Sensing

Research by Hazra et al. (2018) on quinoline-based isomers, akin to this compound, reveals their application in fluorescent sensing of metal ions. This illustrates the potential use of such compounds in environmental monitoring and biochemical assays.

Anticancer Research

A study by Krysantieva et al. (2023) introduces a novel tetrahydroquinazoline derivative with promising activity against SARS-CoV-2 proteins, demonstrating the broader therapeutic potential of compounds related to this compound.

Eigenschaften

IUPAC Name |

2-[(4-aminoquinazolin-2-yl)amino]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O.ClH/c15-13-9-5-1-2-6-10(9)16-14(18-13)17-11-7-3-4-8-12(11)19;/h1-8,19H,(H3,15,16,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYHRZPHVZBFSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC=C3O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2597922.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597927.png)

![[2-(Benzyloxy)-4-methoxyphenyl]methanol](/img/structure/B2597929.png)

![2-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2597931.png)

![N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2597940.png)

![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2597944.png)